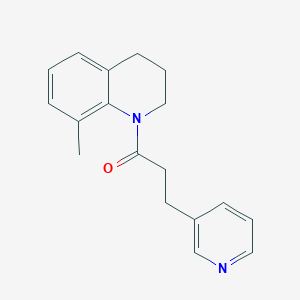
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate, also known as Methyl CPB, is a chemical compound with potential applications in scientific research. It is a benzoxazine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This, in turn, leads to an increase in the concentration of neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects:
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB has been shown to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antitumor, and antioxidant properties. It has also been shown to enhance the activity of certain enzymes, such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species.
实验室实验的优点和局限性
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB has several advantages for lab experiments, including its ease of synthesis, low cost, and biocompatibility. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB. These include the development of more efficient synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its applications in bio-imaging and biosensing. Furthermore, further studies are needed to elucidate the mechanism of action of Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB and to determine its potential toxicity at different concentrations.
Conclusion:
In conclusion, Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate is a chemical compound with potential applications in scientific research. It can be synthesized using various methods and has been shown to exhibit various biochemical and physiological effects. It has potential applications as a fluorescent probe, a bio-imaging agent, and a drug delivery system. However, further research is needed to fully understand its mechanism of action and to determine its potential toxicity.
合成方法
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB can be synthesized using different methods, including a one-pot reaction method and a microwave-assisted synthesis method. The one-pot reaction method involves the reaction of 2-aminophenol with cyclopentanone and ethyl chloroformate in the presence of a catalyst. The reaction is carried out in ethanol at room temperature, and the product is isolated using column chromatography. The microwave-assisted synthesis method involves the reaction of 2-aminophenol, cyclopentanone, and ethyl chloroformate in the presence of a solvent and a catalyst under microwave irradiation. The product is isolated using the same method as the one-pot reaction method.
科学研究应用
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB has potential applications in scientific research, including as a fluorescent probe for the detection of metal ions, a bio-imaging agent, and a drug delivery system. It has been shown to exhibit photoluminescence properties, which make it suitable for use as a fluorescent probe. It can also be used as a bio-imaging agent due to its ability to target cancer cells selectively. Furthermore, Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB can be used as a drug delivery system due to its biocompatibility and biodegradability.
属性
IUPAC Name |
methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-16(19)14-10-17(15(18)11-6-2-3-7-11)12-8-4-5-9-13(12)21-14/h4-5,8-9,11,14H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHMAJUUYKUCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-ethyl-2-oxobenzimidazol-1-yl)propanoate](/img/structure/B7505626.png)

![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)


![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)


![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

